molecular formula C14H15ClN2O3 B2602768 tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate CAS No. 2140326-75-4

tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate

Cat. No. B2602768
CAS RN: 2140326-75-4
M. Wt: 294.74
InChI Key: JPPFYDRGNRTVDI-UHFFFAOYSA-N
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Description

“tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . Oxazole rings are found in many biologically active compounds and are used as intermediates in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, a phenyl ring, and a carbamate group. The oxazole ring is a heterocycle with one oxygen atom and one nitrogen atom . The phenyl ring is a six-membered aromatic ring, and the carbamate group consists of an organic ester (R-O-C=O) and an amine (NH2).


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The oxazole ring, for example, might undergo electrophilic substitution reactions . The carbamate group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the oxazole ring might contribute to its stability and rigidity .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile intermediate for synthesizing various biologically active molecules. Its oxazole ring, a common motif in many pharmaceuticals, is associated with a wide range of therapeutic properties . For instance, oxazole derivatives have been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents .

Agriculture

In the agricultural sector, research has been conducted to explore the use of oxazole derivatives as potential pesticides or herbicides. Their ability to interfere with various biological pathways in pests makes them candidates for developing new, more effective plant protection chemicals .

Material Science

Oxazole derivatives, including tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate, are being investigated for their utility in material science. They can be used to create novel polymers with potential applications ranging from advanced coatings to electronic materials .

Environmental Science

In environmental science, such compounds are studied for their degradation products and environmental fate. Understanding how these chemicals break down in the environment is crucial for assessing their long-term impact and ensuring they do not pose a risk to ecosystems .

Biochemistry

In biochemistry, the compound’s role as a synthetic intermediate can be leveraged to study enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes .

Pharmacology

Finally, in pharmacology, the compound’s derivatives are being examined for their pharmacokinetics and pharmacodynamics. This includes studying how the body absorbs, distributes, metabolizes, and excretes these compounds, which is essential for drug development .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many oxazole derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing suitable protective clothing and avoiding contact with skin and eyes .

Future Directions

Oxazole derivatives are a focus of ongoing research due to their wide range of biological activities . Future research might explore new synthetic routes to this compound, or investigate its potential biological activities.

properties

IUPAC Name

tert-butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-14(2,3)20-13(18)17-9-4-5-11(15)10(6-9)12-7-16-8-19-12/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPFYDRGNRTVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate

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